![molecular formula C17H14N2O5 B3980455 3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3980455.png)
3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as NMI-1182, is a small molecule inhibitor that has shown promise in various scientific research studies. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been reported to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. Inhibition of DHFR leads to a decrease in nucleotide synthesis, which can result in cell death. In addition, this compound has been found to induce DNA damage, which may contribute to its anticancer activity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been reported to have anti-inflammatory and antioxidant properties. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for further research as an anticancer agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, the synthesis of this compound can be challenging, which may limit its availability for research.
Zukünftige Richtungen
Future research on 3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one could focus on further elucidating its mechanism of action and optimizing its therapeutic potential. In addition, studies could be conducted to investigate its potential in the treatment of other diseases, such as neurological disorders. The synthesis of this compound could also be improved to increase its availability for research. Overall, this compound holds promise as a small molecule inhibitor with potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have therapeutic potential in the treatment of cancer.
Eigenschaften
IUPAC Name |
3-hydroxy-5-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-10-5-6-14-13(7-10)17(22,16(21)18-14)9-15(20)11-3-2-4-12(8-11)19(23)24/h2-8,22H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIGKCQBAZDIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



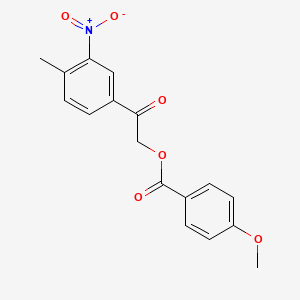
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B3980376.png)
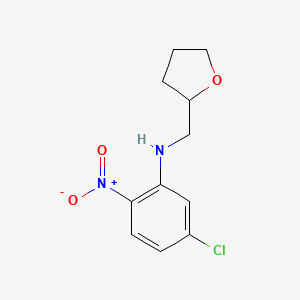

![propyl 4-[(methoxyacetyl)amino]benzoate](/img/structure/B3980394.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-ethoxybenzoyl)piperazine](/img/structure/B3980410.png)
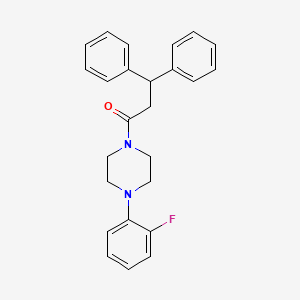

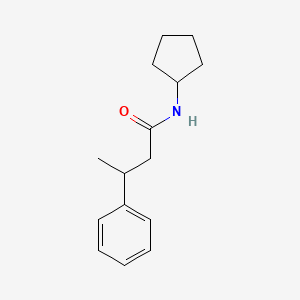
![N-[2-(acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3980446.png)
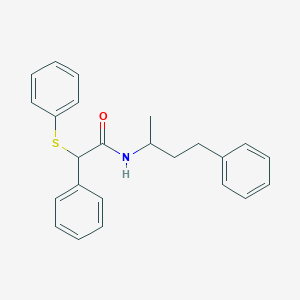
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3980453.png)
![N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline](/img/structure/B3980466.png)
![4-{5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980470.png)